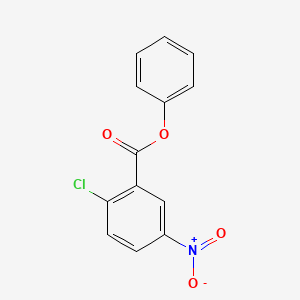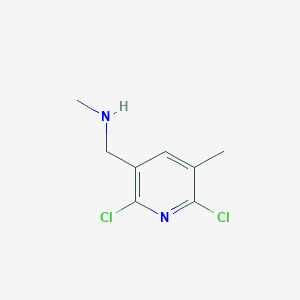
Phenyl 2-chloro-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 2-chloro-5-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by a phenyl group attached to a benzoate moiety, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: Phenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-nitrobenzoic acid and phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Nucleophilic Substitution: Products such as 2-azido-5-nitrobenzoate or 2-thiocyanato-5-nitrobenzoate.
Reduction: 2-chloro-5-aminobenzoate.
Hydrolysis: 2-chloro-5-nitrobenzoic acid and phenol.
科学的研究の応用
Phenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and reductases.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
作用機序
The mechanism by which Phenyl 2-chloro-5-nitrobenzoate exerts its effects depends on the specific reaction or application. For instance:
Enzymatic Reactions: The ester bond can be hydrolyzed by esterases, leading to the release of 2-chloro-5-nitrobenzoic acid and phenol. The nitro group can be reduced by nitroreductases to form an amino group.
Molecular Targets and Pathways: The compound can interact with various enzymes and receptors, depending on its structural modifications. The presence of the nitro and chloro groups can influence its binding affinity and specificity.
類似化合物との比較
Phenyl 2-chloro-5-nitrobenzoate can be compared with other similar compounds such as:
Phenyl 2-chlorobenzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Phenyl 5-nitrobenzoate: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
Phenyl 2-bromo-5-nitrobenzoate: The bromine atom can be more reactive than chlorine in certain substitution reactions.
Uniqueness: The combination of both chlorine and nitro groups in this compound provides a unique reactivity profile, making it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C13H8ClNO4 |
|---|---|
分子量 |
277.66 g/mol |
IUPAC名 |
phenyl 2-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-12-7-6-9(15(17)18)8-11(12)13(16)19-10-4-2-1-3-5-10/h1-8H |
InChIキー |
IDRJQYXYZHKUJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)

![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)


![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)
![Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13866806.png)
![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)



